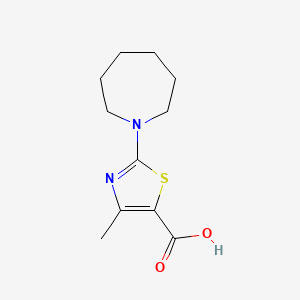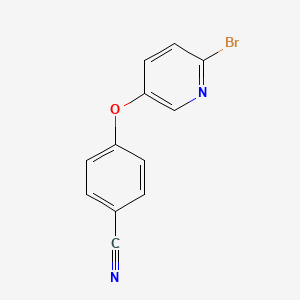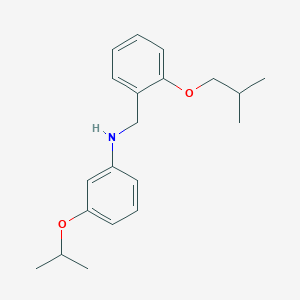
2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as AMT, is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid with a molecular weight of 191.22 g/mol. AMT has been studied extensively due to its potential applications in various fields of science, including medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Spiro-Indoline-Pyrrolo Synthesis
The compound plays a role in the synthesis of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines], which are produced from the reaction of α-amino acids (like L-proline or thiazolidine-4-carboxylic acid) with isatins and dialkyl but-2-ynedioates. This reaction leads to the formation of spiro compounds as main products, showcasing the compound's utility in complex organic synthesis processes (Yang, Sun, Gao, & Yan, 2015).
Triazole Derivatives Synthesis
The compound is used in the formation of 1,2,3-triazole-4-carboxylic acid derivatives. It reacts with ethyl acetoacetate and 2-azido-1,3-thiazoles under certain conditions, demonstrating its versatility in synthesizing various triazole derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2018).
Photo-Induced Ring Expansions
In research focusing on 3H-azepines, the compound is instrumental in the photo-induced ring expansion processes. This involves the photolysis of phenyl azides to produce 5-substituted-3H-azepine-2-ones, indicating the compound's potential in photochemistry (Lamara & Smalley, 1991).
Heterocyclic Nitrogen Heterocycles Synthesis
It is a key component in the synthesis of thiazolo-fused nitrogen heterocycles, such as thiazolo[4,5-b]pyridin-5(4H)-ones. These compounds are formed via intramolecular heteroannulation, highlighting the compound's role in developing novel heterocyclic structures (Kumar & Ila, 2022).
Antibacterial and Anticancer Studies
Some derivatives of the compound, like 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid, have been studied for their antibacterial properties. Moreover, certain heterocyclic azo dye ligands derived from 2-amino-5-methyl thiazole, closely related to the compound , have shown potential in anticancer studies (Al Dulaimy, Kadhim, Attia, & Thani, 2017); (Al-adilee & Hessoon, 2019).
Propiedades
IUPAC Name |
2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-8-9(10(14)15)16-11(12-8)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVXKIIACRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)

![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)


![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)